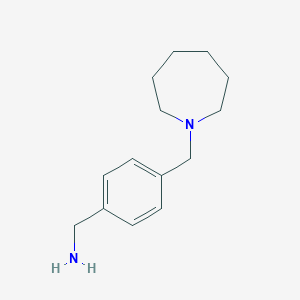

4-Azepan-1-ylmethyl-benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

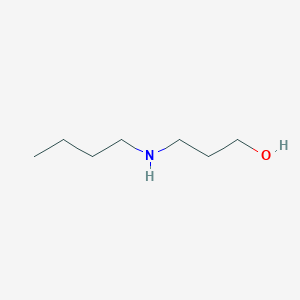

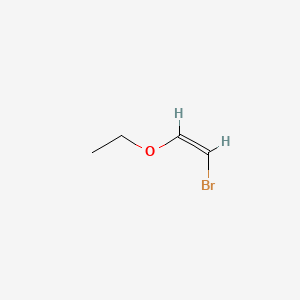

The synthesis of benzazepine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a Pd(II)-catalyzed cascade approach was used to synthesize 9-chloro-1H-benzo[b]furo[3,4-e]azepin-1-ones, which involved intramolecular syn-oxypalladation, olefin insertion, and ortho sp2-C-Cl bond formation reactions . Another synthesis method for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . These methods highlight the intricate steps and conditions required to synthesize benzazepine derivatives.

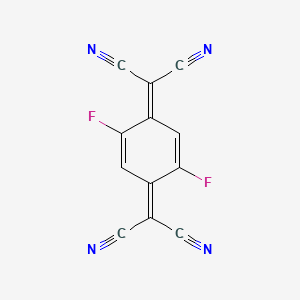

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by the presence of a seven-membered heterocyclic ring containing nitrogen. X-ray crystallography has been used to determine the solid-state structures of several benzazepine compounds, revealing details about their conformation and stereochemistry . The molecular structures can significantly influence the physical and chemical properties of these compounds, as well as their reactivity and potential applications.

Chemical Reactions Analysis

Benzazepine derivatives can participate in various chemical reactions. For example, 4-Phenylbenzylidene benzylamine has been used as a reagent for the titration of lithium alkyls and metal amides, indicating its reactivity with organometallic compounds . The electrocyclization reactions of 2-aza-4,5-benzoheptatrienyllithium compounds to form 4,5-dihydro-3H-benzo[c]azepines demonstrate the ability of these compounds to undergo ring-closure reactions with high diastereoselectivity . These reactions are crucial for understanding the reactivity patterns of benzazepine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For instance, the presence of different functional groups and the stereochemistry of the benzazepine ring can affect properties such as solubility, melting point, and reactivity. Hydrogen bonding plays a significant role in the assembly of these compounds in the solid state, as seen in the various hydrogen-bonded structures ranging from zero to three dimensions . These properties are essential for the practical application of benzazepine derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

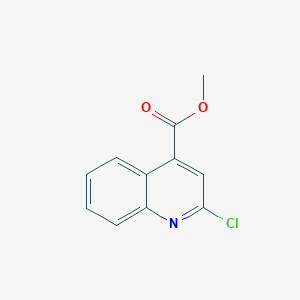

PKB Inhibitors

4-Azepan-1-ylmethyl-benzylamine derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha). This is crucial in medicinal chemistry, as novel azepane derivatives with modifications showed promising in vitro inhibitory activity and plasma stability (Breitenlechner et al., 2004).

Titration of Lithium Alkyls

4-Phenylbenzylidene benzylamine, a related compound, has been used as an effective reagent for titrating solutions of lithium alkyls and metal amides, highlighting its utility in analytical chemistry (Duhamel & Plaquevent, 1993).

Inhibitor of Fatty Acid Amide Hydrolase

In forensic toxicology, azepane isomers of specific compounds have been identified as inhibitors of fatty acid amide hydrolase, a key enzyme in the endocannabinoid system (Nakajima et al., 2012).

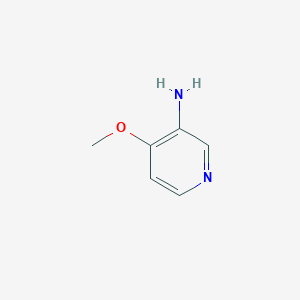

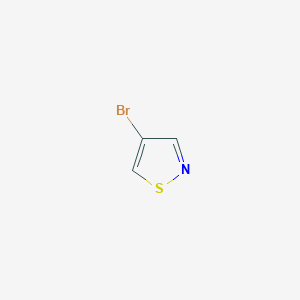

Novel Isoxazole-Annulated Heterocycles

This compound derivatives have been used in the synthesis of novel isoxazole-annulated heterocycles, indicating its role in expanding the variety of heterocyclic compounds in organic synthesis (Batra & Roy, 2004).

Anticancer Activity

Compounds related to this compound, such as 2-acetyl-benzylamine, have shown significant anticancer properties against leukemia cells, emphasizing its potential in cancer therapy research (Balachandran et al., 2017).

Corrosion Inhibition

Epoxy pre-polymers, including derivatives of this compound, have been investigated for their role in inhibiting corrosion of carbon steel in acidic media. This has applications in materials science and engineering (Dagdag et al., 2019).

Human Histamine H3 Receptor Antagonists

Derivatives of this compound have been prepared as potential human histamine H3 receptor antagonists, which could have implications in pharmacological research for treating allergies and inflammation (Apodaca et al., 2003).

properties

IUPAC Name |

[4-(azepan-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-11-13-5-7-14(8-6-13)12-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBPTTSAEHCYPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)